AKOS BBS-00005575

Description

Contextualization of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which consist of two or more rings sharing an edge or atoms, are cornerstones of modern chemical research. Their rigid, well-defined three-dimensional structures and unique electronic properties make them indispensable scaffolds in various scientific fields. acs.org Nitrogen-containing heterocycles, in particular, are of immense interest due to their prevalence in natural products and their ability to engage in a wide array of chemical interactions. acs.org The fusion of different heterocyclic rings, such as combining a benzimidazole (B57391) with a triazine, creates novel molecular architectures with distinct reactivity and physical properties. This approach allows chemists to fine-tune the electronic and steric characteristics of a molecule, leading to the development of highly specialized materials and synthetic intermediates. nih.govrsc.org The study of these systems is a dynamic area of organic synthesis, driving the discovery of new reactions and the construction of complex molecular frameworks. researchgate.net

Precise Structural Classification of AKOS BBS-00005575: 1,3,5-Triazino[1,2-a]benzimidazole Frameworks

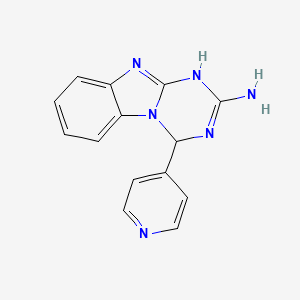

This compound is a specific chemical entity belonging to the class of fused heterocyclic compounds. Its systematic name is 4-(pyridin-4-yl)-1,4-dihydro- vulcanchem.comchemicalbook.comtriazino[1,2-a]benzimidazol-2-amine. The core of this molecule is the 1,3,5-triazino[1,2-a]benzimidazole scaffold. This framework results from the fusion of a benzimidazole ring system with a 1,3,5-triazine (B166579) ring. The structure is characterized by a dihydro-triazine ring, indicating partial saturation. A pyridine (B92270) ring is attached at the 4-position of the triazine ring, and an amine group is substituted at the 2-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(pyridin-4-yl)-1,4-dihydro- vulcanchem.comchemicalbook.comtriazino[1,2-a]benzimidazol-2-amine |

| CAS Number | 306288-54-0 chemicalbook.com |

| Molecular Formula | C14H12N6 chemicalbook.commolbase.com |

| Molecular Weight | 264.29 g/mol chemicalbook.com |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4 vulcanchem.com |

Overview of the Chemical Significance of the 1,3,5-Triazino[1,2-a]benzimidazole Scaffold in Synthetic Methodologies

The 1,3,5-triazino[1,2-a]benzimidazole scaffold is a significant building block in organic synthesis due to its versatile chemical nature and accessibility through established synthetic routes. A primary method for its construction is the cyclocondensation reaction of 2-guanidinobenzimidazole (B109242) with various carbonyl compounds, such as aldehydes and ketones. researchgate.net This reaction provides a straightforward entry to a diverse range of substituted 3,4-dihydro vulcanchem.comchemicalbook.comtriazino[1,2-a]benzimidazol-2-amines. researchgate.net

The significance of this scaffold lies in its utility as a "privileged structure," a molecular framework that can be readily modified to create libraries of compounds for various research applications. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and coordination with metals, making it a valuable synthon for supramolecular chemistry and materials science. acs.org The fusion of the electron-rich benzimidazole with the electron-deficient triazine ring creates a unique electronic environment that influences the reactivity of the entire molecule, opening avenues for further functionalization and derivatization. mdpi.com

Table 2: General Synthetic Approach to the 1,3,5-Triazino[1,2-a]benzimidazole Scaffold

| Precursor 1 | Precursor 2 | Reaction Type | Product Scaffold |

|---|---|---|---|

| 2-Guanidinobenzimidazole chemicalbook.com | Aldehydes or Ketones researchgate.net | Cyclocondensation | 4-substituted-3,4-dihydro vulcanchem.comchemicalbook.comtriazino[1,2-a]benzimidazol-2-amines researchgate.net |

Current Research Trends for Analogous Heterocyclic Systems (excluding biological or therapeutic applications)

While much of the research on fused benzimidazole systems is driven by their biological potential, there are significant and growing research trends focused on their application in materials science and catalysis, completely divorced from therapeutic uses.

One major trend is the use of triazine and benzimidazole-based structures as organic linkers for the synthesis of advanced porous materials. For example, triazine-based benzimidazole-linked polymers (TBILPs) have been synthesized and investigated for their gas sorption properties. acs.org These polymers are created through the condensation of triazine-based aldehydes with aromatic tetra-amines, resulting in materials with high surface areas. acs.org Research has shown that these materials exhibit significant and selective carbon dioxide (CO2) uptake, making them promising candidates for carbon capture and storage technologies. acs.org For instance, the polymer TBILP-2, synthesized from 2,3,6,7,14,15-hexaaminotriptycene, has a high surface area of 1080 m²/g and can adsorb up to 5.19 mmol/g of CO2 at 1 bar and 273 K. acs.org

Another prominent area of research is the incorporation of these scaffolds into Metal-Organic Frameworks (MOFs). The nitrogen-rich benzimidazole and triazine moieties are excellent coordinating ligands for metal ions. Researchers have used linkers like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) to construct novel MOFs with tailored porosity and thermal stability. mdpi.com These TIBM-based MOFs have demonstrated high CO2 adsorption capacities and significant CO2/N2 selectivity, with a TIBM-Cu MOF showing a selectivity of 53. mdpi.com These non-biological applications highlight the versatility of the underlying heterocyclic frameworks in addressing challenges in environmental science and materials engineering.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYTXKKYSOWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Akos Bbs 00005575 and Its Chemical Analogs

Retrosynthetic Analysis of the 1,3,5-Triazino[1,2-a]benzimidazole Core of AKOS BBS-00005575

The fundamental structure of this compound is the 1,3,5-triazino[1,2-a]benzimidazole system. A logical retrosynthetic disconnection of this fused heterocycle points to a key precursor: 2-guanidinobenzimidazole (B109242). This intermediate contains the pre-formed benzimidazole (B57391) ring and a guanidine (B92328) moiety poised for cyclization to form the triazine ring.

Further deconstruction of 2-guanidinobenzimidazole leads to simpler starting materials. The benzimidazole ring itself can be conceptually derived from an o-phenylenediamine (B120857) derivative, a common starting point for benzimidazole synthesis. The guanidine portion can be installed from reagents like cyanamide (B42294) or other guanylating agents. This analysis establishes that the core synthesis relies on the formation of the benzimidazole ring followed by the construction of the fused triazine ring.

Direct and Stepwise Synthetic Approaches to this compound

The synthesis of the 1,3,5-triazino[1,2-a]benzimidazole scaffold, as found in this compound, is primarily achieved through cyclocondensation reactions. These methods provide an efficient means to construct the heterocyclic core.

The most prevalent method for constructing the 1,3,5-triazino[1,2-a]benzimidazole ring system is the cyclocondensation of 2-guanidinobenzimidazole with various carbonyl compounds. researchgate.net This reaction serves as a versatile entry point to a wide range of derivatives. The reaction involves the nucleophilic attack of the guanidine nitrogen atoms onto the carbonyl carbon, followed by cyclization and dehydration to yield the final fused heterocyclic system.

Specifically, the interaction of 2-guanidinobenzimidazole with aldehydes or ketones in a suitable solvent, such as absolute ethanol, leads to the formation of 4-substituted-3,4-dihydro researchgate.netresearchgate.netnih.govtriazino[1,2-a]benzimidazol-2-amines. researchgate.net Studies have confirmed that the resulting products predominantly exist in the 3,4-dihydro tautomeric form. researchgate.netmdpi.com Microwave-assisted organic synthesis (MAOS) has also been employed as an eco-friendly approach, often resulting in shorter reaction times and high yields for related triazine syntheses. nih.govacs.orgekb.eg

The following table summarizes representative cyclocondensation reactions for the formation of the triazinobenzimidazole core:

Table 1: Cyclocondensation Reactions for 1,3,5-Triazino[1,2-a]benzimidazole Synthesis| Reactant 1 | Reactant 2 (Carbonyl Source) | Product Type | Reference |

|---|---|---|---|

| 2-Guanidinobenzimidazole | Aldehydes (e.g., heteroaromatic aldehydes) | 4-Substituted-3,4-dihydro researchgate.netresearchgate.netnih.govtriazino[1,2-a]benzimidazol-2-amines | researchgate.net |

| 2-Guanidinobenzimidazole | Ketones (e.g., acetone, acetophenone) | 4,4-Dialkyl/Aryl-3,4-dihydro researchgate.netresearchgate.netnih.govtriazino[1,2-a]benzimidazol-2-amines | researchgate.net |

| 2-Guanidinobenzimidazole | Triethyl orthoformate | 1,3,5-Triazino[1,2-a]benzimidazol-2-amines | researchgate.net |

While direct cyclocondensation is the primary route, functional group interconversions on precursor molecules, such as substituted o-phenylenediamines, can be used to introduce desired functionalities before the formation of the benzimidazole ring. For instance, nitration, halogenation, or acylation of the aromatic ring of o-phenylenediamine can be performed, followed by reduction of the nitro group (if present) and subsequent cyclization to form a substituted benzimidazole. This substituted benzimidazole can then be converted to the corresponding guanidine and cyclized to form the final triazino[1,2-a]benzimidazole derivative. This stepwise approach allows for the synthesis of analogs with specific substitution patterns on the benzene (B151609) ring portion of the molecule.

Catalyst-Mediated Synthetic Strategies for this compound Derivatives

Modern catalytic methods, particularly those involving transition metals, are instrumental in forming the C-C and C-N bonds necessary for synthesizing complex heterocyclic derivatives.

Transition-metal-catalyzed reactions are powerful tools for creating carbon-nitrogen bonds, which are central to the synthesis of the triazine and benzimidazole rings. rsc.org Methodologies like the Buchwald-Hartwig amination are at the forefront of C-N cross-coupling, although they often require pre-functionalized substrates like aryl halides. nih.gov An alternative, more atom-economical approach is the direct C-H amination, which forges C-N bonds by activating otherwise inert C-H bonds. nih.gov

Catalysts based on rhodium, iridium, and iron have been developed for direct C-H amination reactions. researchgate.netnih.gov For instance, rhodium(III) and iridium(III) complexes can catalyze the amination of C(sp2)-H bonds using organic azides as the nitrogen source, proceeding through a metal-nitrenoid intermediate. nih.gov These methods could be applied to functionalize the benzimidazole core or its precursors, enabling the synthesis of a diverse library of analogs.

The following table highlights various transition metals and their roles in C-N bond formation relevant to the synthesis of nitrogen-containing heterocycles:

Table 2: Transition Metal Catalysts in C-N Bond Formation| Metal Catalyst | Type of Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination | Cross-coupling of amines with aryl halides/triflates. | nih.gov |

| Rhodium (Rh) | C-H Amination | Direct functionalization of C-H bonds using azides as N-source. | nih.gov |

| Iridium (Ir) | C-H Amination | Effective for primary C(sp3)-H amidation. | nih.gov |

| Iron (Fe) | C-H Amination | Low-cost, eco-friendly catalyst for C-H to C-N bond formation. | researchgate.net |

| Copper (Cu) | C-H Amination | Promising 3d transition metal for sustainable synthesis. | researchgate.net |

While the core structure of this compound is achiral, the introduction of substituents, particularly during cyclocondensation with certain aldehydes or ketones, can create stereocenters. If stereoselective synthesis of specific analogs is desired, organocatalysis could be a relevant strategy. Asymmetric organocatalysis could potentially be employed to control the stereochemistry at the C4 position of the 3,4-dihydro researchgate.netresearchgate.netnih.govtriazino[1,2-a]benzimidazole ring when it is a chiral center. However, the current literature primarily focuses on the synthesis of racemic mixtures or achiral analogs of this specific scaffold, and the application of organocatalysis to this system is not yet widely reported.

Application of Green Chemistry Principles in Synthesis

Solvents are a major contributor to the environmental footprint of chemical synthesis. acs.org The selection of an appropriate solvent is a critical step in developing a green synthetic process. Traditional syntheses of heterocyclic compounds often rely on volatile and hazardous organic solvents. However, a shift towards more benign alternatives is a key focus of green chemistry. rasayanjournal.co.in

Several classes of environmentally friendly solvents are available for the synthesis of heterocyclic compounds. curtin.edu.aumdpi.com These include water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as glycerol (B35011) and ethyl lactate. curtin.edu.auresearchgate.net The choice of solvent can significantly impact reaction efficiency, product purity, and the ease of downstream processing.

To aid in the selection of greener solvents, various guides have been developed. These tools rank solvents based on their environmental, health, and safety impacts. A comparative look at some common solvents highlights the advantages of greener alternatives.

| Solvent | Classification | Key Considerations |

|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, readily available. Can sometimes lead to different reactivity and selectivity. mdpi.com |

| Ethanol | Recommended | Bio-derived, low toxicity, biodegradable. |

| Polyethylene Glycols (PEGs) | Recommended | Non-toxic, biodegradable, and can sometimes act as a catalyst. researchgate.net |

| Supercritical CO2 | Recommended | Non-toxic, non-flammable, and easily removed. Requires specialized equipment. curtin.edu.au |

| Ionic Liquids | Use with Caution | Low volatility, but toxicity and biodegradability can vary significantly. rasayanjournal.co.in |

| Dichloromethane | Hazardous | Suspected carcinogen, environmentally persistent. |

| Benzene | Highly Hazardous | Carcinogenic, highly flammable, and toxic. |

For the synthesis of a pyrimidine (B1678525) derivative like this compound, a thorough screening of green solvents would be the first step in process development. The ideal solvent would not only be environmentally benign but also provide good solubility for reactants and facilitate high reaction yields.

The concepts of atom economy and step economy are central to designing efficient and waste-minimizing syntheses. nih.gov

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. wikipedia.org A reaction with high atom economy is one where most of the atoms of the reactants are found in the product, with minimal formation of byproducts. wikipedia.org For example, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

In the context of synthesizing this compound, a high degree of atom and step economy could be achieved through strategies such as:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy. rasayanjournal.co.in The Biginelli reaction, a classic method for pyrimidine synthesis, is an excellent example of a multicomponent reaction.

Catalytic Methods: The use of catalysts can enable more direct and efficient synthetic routes, often avoiding the need for protecting groups and reducing the number of steps. rasayanjournal.co.in

Tandem or Cascade Reactions: These are processes where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, significantly improving step economy. nih.gov

The ideal synthesis of AKOS BBS--00005575 would involve a convergent approach, where key fragments are synthesized separately and then combined in the final stages. This strategy is often more efficient for complex molecules than a linear synthesis where the main carbon skeleton is built up step-by-step.

Novel Methodologies for Scale-Up and Process Optimization in the Synthesis of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process optimization and scale-up are crucial for ensuring that the synthesis is safe, reliable, and economically viable. mt.com

The initial step in scaling up a chemical process is a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. visimix.com This involves detailed studies to identify critical process parameters (CPPs) – such as temperature, pressure, reactant concentrations, and mixing rates – that have a significant impact on product quality and yield.

Modern process development relies heavily on advanced technologies to facilitate optimization and ensure a smooth scale-up. These include:

Design of Experiments (DoE): A statistical tool used to systematically vary multiple process parameters simultaneously to identify the optimal reaction conditions with a minimum number of experiments. mt.com

Process Analytical Technology (PAT): In-situ monitoring of chemical reactions using spectroscopic techniques (e.g., FTIR, Raman) provides real-time data on reaction progress, enabling tighter process control and ensuring consistent product quality. mt.com

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch reactors can offer significant advantages in terms of safety, efficiency, and scalability. The excellent heat and mass transfer in flow reactors allows for better control over reaction conditions, often leading to higher yields and purities.

For a compound like this compound, a robust scale-up strategy would involve a multi-step approach:

Process Hazard Analysis: A thorough evaluation of the thermal stability of reactants, intermediates, and products to identify and mitigate any potential runaway reaction scenarios.

Optimization of Reaction Conditions: Using DoE to fine-tune CPPs to maximize yield and minimize impurity formation.

Development of a Crystallization Process: To ensure the final product is isolated with high purity and the desired physical properties.

Pilot-Scale Production: Conducting the synthesis on an intermediate scale to validate the process and identify any unforeseen challenges before moving to full-scale manufacturing.

By integrating these methodologies, the synthesis of this compound can be optimized to be not only environmentally sustainable but also efficient and scalable for industrial production.

Reactivity and Transformations of Akos Bbs 00005575 As a Synthetic Intermediate

Mechanistic Investigations of Electrophilic Reactions on the Triazino[1,2-a]benzimidazole System

The formation of the triazino[1,2-a]benzimidazole scaffold itself involves a key electrophilic reaction. The most common synthetic route is the cyclocondensation of 2-guanidinobenzimidazole (B109242) with various electrophilic reagents, such as aldehydes or ketones. beilstein-journals.orgresearchgate.net

In the reaction with aldehydes, the process is typically catalyzed by a base like piperidine. google.comnih.gov The mechanism is believed to initiate with the formation of an intermediate akin to a Schiff base, where the guanidine (B92328) group of 2-guanidinobenzimidazole acts as a nucleophile attacking the electrophilic carbonyl carbon of the aldehyde. google.com An alternative piperidine-catalyzed pathway involves the initial condensation of the aldehyde and piperidine, followed by nucleophilic addition of the 2-guanidinobenzimidazole. mdpi.com

Following the initial addition, an intramolecular cyclization occurs. This involves the nucleophilic attack of a nitrogen atom from the benzimidazole (B57391) ring onto the imine carbon. Subsequent protonation and dehydration steps lead to the final 3,4-dihydro google.comresearchgate.netbeilstein-journals.orgtriazino[1,2-a]benzimidazole structure. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the tautomeric equilibrium of the resulting products, with the 3,4-dihydro form generally found to be the most stable tautomer in solution. mdpi.comresearchgate.net

While the synthesis involves an electrophilic attack on the precursor, studies on subsequent electrophilic substitution reactions on the fused triazino[1,2-a]benzimidazole ring system are less common. The electron-rich nature of the fused aromatic and heteroaromatic rings suggests that electrophilic aromatic substitution could be possible, though the regioselectivity would be influenced by the complex interplay of the multiple nitrogen atoms and the substitution pattern.

Nucleophilic Additions and Substitutions at Key Positions of AKOS BBS-00005575

The reactivity of the triazino[1,2-a]benzimidazole system towards nucleophiles is a key aspect of its chemistry. Nucleophilic attack can occur at several positions, depending on the nature of the nucleophile and the specific substitution pattern of the heterocyclic core.

For instance, in related 1,2,3-triazine (B1214393) 1-oxide systems, the site of nucleophilic attack (C4 or C6) is highly dependent on the nucleophile. Alkoxides have shown a high selectivity for the C4 position, while other nucleophiles like hydride or thiophenoxide attack the C6 position. nih.gov This suggests that the electronic landscape of the triazine portion of this compound would similarly govern the regioselectivity of nucleophilic additions.

Furthermore, the benzimidazole portion of the molecule can also be subject to nucleophilic substitution, particularly if a suitable leaving group is present. For example, 2-chlorobenzimidazole (B1347102) derivatives are known to react with nucleophiles, although the reaction can be retarded by proton abstraction at the N1 position. psu.edu N-alkylation of the benzimidazole nitrogen can enhance its reactivity towards nucleophilic substitution at the C2 position. psu.edu

In the broader context of benzimidazole chemistry, N-arylation via nucleophilic aromatic substitution is a well-established transformation, often catalyzed by copper. acs.org This highlights the potential for modifying the heteroatom sites of the triazino[1,2-a]benzimidazole system through nucleophilic substitution reactions.

Cycloaddition and Rearrangement Reactions Involving the Fused Heterocyclic System

The fused heterocyclic system of triazino[1,2-a]benzimidazoles presents opportunities for various cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

Cycloaddition Reactions: The triazine ring, being electron-deficient, can participate in inverse electron-demand Diels-Alder (IEDA) reactions. organic-chemistry.orgsigmaaldrich.com In these reactions, the triazine acts as the diene and reacts with electron-rich dienophiles. For example, 1,2,4-triazines are known to undergo cycloaddition across the C3 and C6 positions, followed by the spontaneous loss of dinitrogen to form pyridines. psu.edu Similarly, 1,2,3-triazines react with ynamines in an aza-Diels-Alder reaction to yield pyridazines. organic-chemistry.org This reactivity suggests that the triazine portion of this compound could potentially undergo IEDA reactions to construct new fused ring systems.

1,3-Dipolar cycloadditions are another important class of reactions for expanding heterocyclic systems. While specific examples on the triazino[1,2-a]benzimidazole core are scarce, related benzimidazole derivatives have been used as dipolarophiles. For instance, 1-propargyl-2-isoxazolylmethyl-benzimidazole has been shown to react with nitrilimines and azides in Huisgen 1,3-dipolar cycloadditions to form pyrazole (B372694) and triazole adducts, respectively. researchgate.netwikipedia.org In some cases, these cycloadditions can be followed by interesting rearrangements of the benzimidazole ring. researchgate.net

Rearrangement Reactions: Rearrangements can be observed during the synthesis or subsequent reactions of benzimidazole-containing systems. For example, acid-catalyzed isomerization has been noted during the reduction of 1-(2-nitroaryl)benzimidazoles. organic-chemistry.org Thermal rearrangements involving ring-opening and subsequent recyclization have also been reported in related pyrimido[1,2-a] google.comresearchgate.netbeilstein-journals.orgtriazin-6-ones. nih.gov These precedents suggest that the triazino[1,2-a]benzimidazole scaffold could potentially undergo skeletal rearrangements under specific thermal or acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound or its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While direct examples on this compound are not available, the reactivity of halogenated benzimidazole and triazine derivatives in such reactions is well-documented and provides a strong basis for predicting the behavior of its derivatives. To utilize this chemistry, this compound would first need to be halogenated.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. Halogenated benzimidazoles, such as 2-iodo- or 5-bromo-benzimidazole derivatives, readily undergo Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. researchgate.nettandfonline.comarkat-usa.org These reactions are typically catalyzed by a palladium source like PdCl2 in combination with a suitable phosphine (B1218219) ligand, such as SPhos. arkat-usa.org Microwave-assisted conditions have been shown to enhance the efficiency of these couplings. arkat-usa.org It is highly probable that halogenated derivatives of this compound would be amenable to this transformation, allowing for the introduction of diverse aryl or heteroaryl substituents.

Heck Reaction: The Heck reaction allows for the vinylation of aryl halides. 2-(4-Bromophenyl)-1H-benzimidazole, for example, has been shown to undergo Heck coupling with alkyl acrylates in the presence of a Pd(OAc)2/DABCO catalytic system. researchgate.netorganic-chemistry.org This provides a route to introduce alkene functionalities onto the benzimidazole core, which can be further manipulated.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. Palladium catalysts, particularly those with bulky phosphine ligands, are effective for the amination of halogenated heterocycles. acs.orgmdpi.com For instance, the coupling of 5-amino-1,2,3-triazoles with aryl halides has been successfully achieved using a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand. mdpi.commdpi.comnih.gov This suggests that halogenated derivatives of the triazino[1,2-a]benzimidazole system could be coupled with a wide range of amines to introduce new nitrogen-based substituents.

| Cross-Coupling Reaction | Typical Substrate | Typical Catalyst/Ligand | Product Type | Reference(s) |

| Suzuki-Miyaura | Halogenated benzimidazole | PdCl2/SPhos | Aryl-substituted benzimidazole | researchgate.nettandfonline.comarkat-usa.org |

| Heck | Bromo-aryl benzimidazole | Pd(OAc)2/DABCO | Vinyl-substituted benzimidazole | researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig | Halogenated triazole/benzimidazole | Pd-NHC complexes | Amino-substituted heterocycle | acs.orgmdpi.commdpi.com |

| This table presents data for analogous heterocyclic systems. |

Chemo- and Regioselective Functionalization Strategies

The complex structure of the triazino[1,2-a]benzimidazole system, with multiple potential reaction sites, makes chemo- and regioselective functionalization a critical aspect of its synthetic utility.

Directed Ortho-Metalation and Lithiation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. nih.gov The resulting lithiated species can then be trapped with various electrophiles.

For benzimidazole systems, the nitrogen atoms can act as directing groups. However, simple N-H benzimidazoles can be deprotonated at the nitrogen. Therefore, the use of a protecting group on the nitrogen is often necessary to direct lithiation to the C7 position of the benzimidazole ring. The choice of the base is also crucial, with hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or magnesium-based reagents like TMPMgCl·LiCl showing efficacy in the metalation of sensitive heterocycles. mdpi.comdiva-portal.org While specific DoM studies on the triazino[1,2-a]benzimidazole ring system are not prevalent, the principles established for benzimidazoles and other nitrogen heterocycles suggest that this strategy could be applied for the selective introduction of substituents on the benzene (B151609) portion of the molecule, provided that a suitable directing group is present or can be installed. nih.gov

Selective Derivatization of Heteroatom Sites

The triazino[1,2-a]benzimidazole scaffold of this compound contains multiple nitrogen atoms, each with a lone pair of electrons, making them potential sites for derivatization. The selective functionalization of these heteroatoms is a key challenge and opportunity.

N-Alkylation and N-Acylation: The nitrogen atoms of the benzimidazole ring are generally nucleophilic and can be selectively alkylated or acylated. diva-portal.orgresearchgate.net In many cases, N-alkylation of 2-substituted benzimidazoles occurs at the N1 position. diva-portal.org The choice of catalyst and reaction conditions can influence the selectivity. For instance, chemoselective acylation of benzimidazoles can be directed to either the nitrogen atom or a C-H bond by tuning the copper catalyst system. rsc.org

Advanced Spectroscopic and Structural Elucidation of Akos Bbs 00005575

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a molecule with the complexity of AKOS BBS-00005575, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific NMR data for this compound is not available, studies on analogous triazino[1,2-a]benzimidazole systems indicate that the 3,4-dihydro form is often the predominant tautomer in solution, a feature that would be confirmable by NMR. researchgate.net

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

To resolve the complex structure, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons. For instance, it would be used to trace the connectivity of protons within the pyridinyl ring and the benzimidazole (B57391) moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the pyridinyl substituent and the triazino-benzimidazole core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of a ¹³C signal to its attached proton(s), simplifying the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is a powerful technique for piecing together the molecular skeleton by connecting different spin systems identified by COSY. For example, it could show correlations from the protons on the pyridinyl ring to carbons in the triazine ring, confirming their connectivity.

A hypothetical data table for the kind of information that would be generated from these experiments is presented below.

| Proton (¹H) Signal | COSY Correlations | NOESY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-x | H-y, H-z | H-a, H-b | C-q | C-r, C-s, C-t |

| H-y | H-x | H-c | C-r | C-q, C-s |

| ... | ... | ... | ... | ... |

Advanced Pulse Sequences for Complex Structural Features

For molecules with challenging structural features, such as the potential for tautomerism or complex overlapping signals, advanced NMR pulse sequences can be utilized. Techniques like 1,1-ADEQUATE could be used to establish carbon-carbon connectivities directly, providing an unambiguous map of the carbon skeleton. Selective 1D NOE experiments could also be used to probe specific spatial relationships with higher sensitivity than a 2D NOESY.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Accurate Mass Spectrometry (HRAM)

High-Resolution Accurate Mass Spectrometry (HRAM) would be used to determine the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. This would verify the proposed formula of C14H12N6.

Table 1: Expected HRAM Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Elucidation of Bond Connectivity

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its substructures and bond connectivities. For this compound, MS/MS could be used to confirm the presence of the pyridinyl and benzimidazole moieties by observing their characteristic fragment ions.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of any chiral centers.

For a compound like this compound, X-ray crystallography would unambiguously determine the tautomeric form present in the crystal, the conformation of the dihydrotriazine ring, and the relative orientation of the pyridinyl substituent with respect to the fused ring system. Studies on structurally similar compounds, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] chemicalbook.comclockss.orglmaleidykla.lttriazin-5-amine, have successfully used this technique to elucidate these features, revealing details like a flattened boat conformation for the triazine ring. researchgate.netmdpi.com

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3326 |

| b (Å) | 19.4897 |

| c (Å) | 8.6586 |

| β (°) | 106.069 |

| Volume (ų) | 1189.06 |

Note: The values in this table are from a related structure and are for illustrative purposes only, as no crystallographic data for this compound is publicly available.

Advanced Spectroscopic and Structural Analysis of this compound Largely Undocumented in Public Scientific Literature

Efforts to compile a detailed scientific profile of the chemical compound this compound, focusing on its advanced spectroscopic and structural properties, have revealed a significant lack of available data in the public domain. Despite its listing in several chemical supplier catalogs, in-depth research findings on its crystal structure, polymorphism, and specific spectroscopic characteristics remain unpublished.

This compound, with the molecular formula C₁₄H₁₂N₆ and a molecular weight of 264.29 g/mol , is identified by the CAS number 306288-54-0. uobaghdad.edu.iqmaterialsproject.org While its basic chemical identifiers are known, a thorough investigation into scientific databases and literature has yielded no specific experimental data for the advanced analytical topics requested. This includes a notable absence of information regarding its intermolecular interactions, crystal packing, and potential polymorphic forms.

Similarly, detailed spectroscopic characterization, which provides insights into the compound's functional groups and electronic properties, is not publicly documented. Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the characteristic vibrational modes of a molecule's functional groups. rsc.orgnih.govrenishaw.com An FT-IR spectrum, for instance, provides a unique "fingerprint" based on the absorption of infrared radiation by specific molecular vibrations. bruker.com Raman spectroscopy offers complementary information by measuring the inelastic scattering of monochromatic light. spectroscopyonline.combeilstein-journals.org

Furthermore, electronic absorption and emission spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) and fluorescence techniques, are employed to probe the electronic transitions within a molecule. researchgate.netlibretexts.org The UV-Vis spectrum reveals information about the energy required to promote electrons to higher energy levels, which is particularly useful for compounds with conjugated systems. faccts.deupi.edu Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state, providing insights into its electronic structure and environment. bangslabs.comthermofisher.com

While general principles of these spectroscopic techniques are well-established for various chemical classes, including fused heterocyclic compounds similar in structure to the putative triazolobenzimidazole pyridine (B92270) core of this compound, the absence of specific experimental spectra for this compound prevents a detailed analysis of its functional groups and electronic transitions. nih.govnih.govaensiweb.com

Computational Chemistry and Theoretical Analysis of Akos Bbs 00005575

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

There is no available research detailing the electronic structure and bonding properties of AKOS BBS-00005575 through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

No molecular dynamics (MD) simulation studies have been published that would provide insight into the conformational landscape, flexibility, or dynamic behavior of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no computational studies in the public domain that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption wavelengths) of this compound. Consequently, no comparison with experimental data can be made.

Computational Studies of Reaction Mechanisms and Transition States for Synthetic Transformations

A search for computational studies on the reaction mechanisms involving this compound, including the identification of transition states for its synthetic transformations, yielded no results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity (strictly non-biological properties)

No QSPR models specifically developed or validated for predicting the non-biological chemical reactivity or physical properties of this compound are available in the scientific literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.